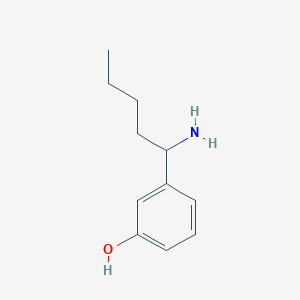3-(1-Aminopentyl)phenol
CAS No.:
Cat. No.: VC16272510
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 3-(1-aminopentyl)phenol |
| Standard InChI | InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3 |
| Standard InChI Key | BGANQTLHQOGKPH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1=CC(=CC=C1)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-(1-Aminoethyl)phenol (CAS 63720-38-7) is characterized by the molecular formula , with a molecular weight of 137.18 g/mol . The compound features a phenol ring substituted at the third position by a 1-aminoethyl group (), introducing a stereocenter at the ethyl carbon. Key structural parameters include:
| Property | Value |
|---|---|
| XLogP3 | 0.9 |
| Hydrogen Bond Donors | 2 (phenolic -OH, amine -NH) |
| Topological Polar Surface Area | 46.2 Ų |
| Rotatable Bonds | 1 (C-N bond in aminoethyl) |
The presence of both hydrophilic (amine, phenol) and hydrophobic (aromatic ring) groups confers amphiphilic behavior, influencing solubility and reactivity .
Stereochemical Variants
The compound exists as enantiomers due to the chiral center in the aminoethyl side chain:
Enantiomeric purity is critical for pharmaceutical applications, as demonstrated by biocatalytic methods achieving >99% enantiomeric excess (e.e.) for the (S)-isomer using engineered transaminases .
Synthetic Methodologies
Catalytic Hydrogenation of Nitrophenol Derivatives
A widely employed route involves the hydrogenation of 3-nitrophenol precursors. For example, nanocomposite-catalyzed reduction of m-nitrophenol in ethanol under (1 MPa, 60°C) achieves 100% conversion to 3-aminophenol derivatives, with 99.2% selectivity . While this method primarily yields 3-aminophenol (), analogous strategies using substituted nitrophenols could theoretically extend to 3-(1-aminoethyl)phenol.
Biocatalytic Asymmetric Synthesis
Patent WO2011159910A2 details an engineered transaminase polypeptide that converts 3-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with high efficiency . Key reaction parameters include:
-
Substrate: 35 g/L 3-hydroxyacetophenone
-
Cofactor: 1 mM pyridoxal phosphate
-
Conditions: 1.5 M isopropylamine, 5% DMSO, pH 7.5, 45°C
-
Performance: 50-fold rate enhancement over wild-type enzymes, enabling industrial-scale production .
Applications in Pharmaceutical Chemistry
Intermediate for β-Adrenergic Ligands
The (S)-enantiomer serves as a chiral building block for β-adrenergic receptor agonists. Molecular docking studies reveal that the stereochemistry of the aminoethyl group influences binding affinity to transmembrane helices 3 and 5 of the receptor .
Antimicrobial Agent Development
Quaternary ammonium derivatives of 3-(1-aminoethyl)phenol exhibit broad-spectrum antimicrobial activity. For instance, N-alkylation with dodecyl chains yields compounds with minimum inhibitory concentrations (MICs) of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume